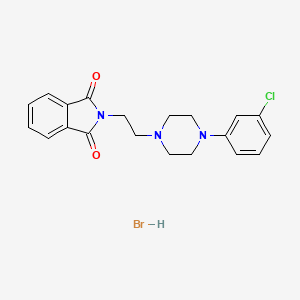![molecular formula C8H10O B2437578 ビシクロ[4.2.0]オクト-2-エン-7-オン CAS No. 31996-68-6](/img/structure/B2437578.png)
ビシクロ[4.2.0]オクト-2-エン-7-オン
概要
説明
Bicyclo[420]oct-2-en-7-one is an organic compound characterized by its unique bicyclic structure, which includes a ketone functional group
科学的研究の応用
Bicyclo[4.2.0]oct-2-en-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]oct-2-en-7-one can be synthesized through several methods. One common approach involves the enzymatic resolution of bicyclo[4.2.0]oct-2-en-7-ol, followed by further chemical transformations . Another method includes the use of a rhodium (I) complex as a catalyst to facilitate the head-to-tail homocoupling of terminal aryl alkynes, leading to the formation of bicyclo[4.2.0]oct-2-en-7-one .
Industrial Production Methods
Industrial production of bicyclo[4.2.0]oct-2-en-7-one typically involves large-scale catalytic processes that ensure high yield and purity. The use of advanced catalytic systems, such as rhodium-based catalysts, allows for efficient synthesis under controlled conditions .
化学反応の分析
Types of Reactions
Bicyclo[4.2.0]oct-2-en-7-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of bicyclo[4.2.0]oct-2-en-7-one involves its ability to undergo various chemical transformations due to the strained nature of its bicyclic structure. The compound can participate in ring-opening reactions, which are facilitated by the presence of the ketone group. These reactions often proceed through a disrotatory ring-opening mechanism, leading to the formation of more stable products .
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]oct-7-ene: Similar in structure but lacks the ketone functional group.
Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl-: Another related compound with a different substitution pattern.
Uniqueness
Bicyclo[4.2.0]oct-2-en-7-one is unique due to the presence of the ketone group, which imparts distinct reactivity and chemical properties. This functional group allows for a wider range of chemical transformations compared to its analogs, making it a valuable compound in synthetic organic chemistry.
特性
IUPAC Name |
bicyclo[4.2.0]oct-2-en-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-5-6-3-1-2-4-7(6)8/h1,3,6-7H,2,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLZCTYQZFXPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2437498.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)
![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)


![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methylbenzamide](/img/structure/B2437512.png)


